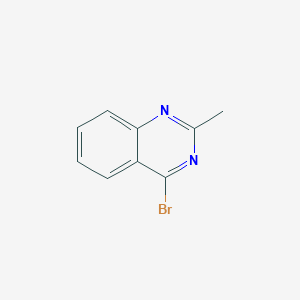

4-Bromo-2-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCATIPCMQVWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Bromo-2-methylquinazoline from 2-aminoacetophenone

An in-depth technical guide on the is provided for researchers, scientists, and drug development professionals. This document outlines a strategic, multi-step synthetic approach, beginning with the formation of a key quinazolinone intermediate, followed by halogenation to yield the target compound.

Strategic Synthesis of 4-Bromo-2-methylquinazoline

The is a multi-step process that hinges on the initial formation of the quinazoline scaffold, followed by the introduction of the bromine atom at the 4-position. The overall strategy involves the cyclization of 2-aminoacetophenone to form 2-methylquinazolin-4(3H)-one, which is then converted to the final product.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical pathway from the target molecule to the starting material. The 4-bromo substituent can be introduced via halogenation of a 4-hydroxyquinazoline (the tautomeric form of 2-methylquinazolin-4(3H)-one). The quinazolinone ring system can be constructed from 2-aminoacetophenone by reaction with a reagent that provides the C2 carbon and the methyl group.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 2-Methylquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazoline ring system. This is achieved through the cyclization of 2-aminoacetophenone with a suitable reagent. One effective method involves the use of chloroacetamide in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminoacetophenone | 135.17 | 13.52 g | 0.1 |

| Chloroacetamide | 93.51 | 10.29 g | 0.11 |

| Phosphoric Acid (H₃PO₄) | 98.00 | 11.76 g | 0.12 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 13.52 g (0.1 mol) of 2-aminoacetophenone in 80 mL of absolute ethanol with stirring.

-

To this solution, add 11.76 g (0.12 mol) of phosphoric acid as a catalyst.

-

Slowly add a solution of 10.29 g (0.11 mol) of chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature.

-

Reflux the reaction mixture for 45 hours.

-

After cooling, filter the mixture. The filtrate should be washed with saturated brine.

-

The organic phase is then extracted with ethyl acetate and dried over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylquinazolin-4(3H)-one.

Causality of Experimental Choices:

-

Phosphoric Acid: Acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.

-

Chloroacetamide: Serves as the source for the C2 carbon and the attached methyl group of the quinazoline ring.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction.

Part 2: Synthesis of this compound

With the 2-methylquinazolin-4(3H)-one intermediate in hand, the next step is the introduction of the bromine atom at the 4-position. This is typically achieved by first converting the hydroxyl group of the quinazolinone tautomer into a better leaving group, such as a chloro group, followed by substitution or by direct bromination. A common method for such transformations is the use of a halogenating agent like phosphorus oxybromide (POBr₃) or a two-step process involving chlorination with phosphorus oxychloride (POCl₃) followed by a halogen exchange, although direct bromination is often more efficient.

Experimental Protocol: Bromination of 2-Methylquinazolin-4(3H)-one

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylquinazolin-4(3H)-one | 160.17 | 16.02 g | 0.1 |

| Phosphorus Oxybromide (POBr₃) | 286.69 | 34.4 g | 0.12 |

| Acetonitrile | 41.05 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend 16.02 g (0.1 mol) of 2-methylquinazolin-4(3H)-one in 100 mL of acetonitrile.

-

Heat the mixture to reflux with stirring.

-

Slowly add 34.4 g (0.12 mol) of phosphorus oxybromide to the refluxing mixture over a period of 30 minutes.

-

Continue refluxing for an additional 3-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The successful synthesis and isolation of the 2-methylquinazolin-4(3H)-one intermediate in the first step is a prerequisite for the second. The purity and identity of the intermediate should be confirmed by analytical techniques such as NMR and mass spectrometry before proceeding to the bromination step.

Visualization of the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Characterization Data (Expected)

| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 2-Methylquinazolin-4(3H)-one | White to off-white solid | 234-237 | 12.1 (s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) | 162.2, 151.5, 149.0, 134.8, 126.9, 126.0, 125.8, 121.1, 21.8 | 161.08 [M+H]⁺ |

| This compound | Pale yellow solid | 105-108 | 8.2-7.6 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 161.5, 155.4, 151.2, 134.5, 129.8, 129.1, 128.6, 123.7, 25.4 | 222.99 / 224.99 [M/M+2]⁺ |

Conclusion

The is a robust and reproducible process that provides a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the initial formation of a quinazolinone intermediate followed by a targeted bromination, offers a reliable route to the desired product. Careful execution of the experimental protocols and in-process monitoring are key to achieving high yields and purity.

References

- Optimization of Synthesis Process of 4-Methylquinazoline.

-

synthesis 2-methylquinazolin4-(3H)-one. ResearchGate. [Link]

-

Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]

-

Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

-

Synthesis and characterization of 3-({[ - methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Chloroquinazolin-4(3H)-one. PMC - NIH. [Link]

-

2-(4-Bromophenyl)-8-methylquinazolin-4(3h)-one. PubChem. [Link]

mechanism of 4-Bromo-2-methylquinazoline formation

An In-depth Technical Guide to the Formation Mechanism of 4-Bromo-2-methylquinazoline

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline scaffold is recognized as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] This document elucidates the primary synthetic route, commencing with the formation of the 2-methylquinazolin-4(3H)-one precursor, followed by a detailed mechanistic exploration of its subsequent bromination. The causality behind reagent selection and reaction conditions is discussed, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols, data summaries, and mechanistic diagrams to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[2] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Notably, 4-substituted quinazolines have been successfully developed as potent tyrosine kinase inhibitors, leading to blockbuster oncology drugs like gefitinib and erlotinib.[1]

This compound serves as a versatile and highly reactive intermediate for the synthesis of these complex molecular architectures. The bromine atom at the C4 position acts as an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines, thiols) via nucleophilic aromatic substitution (SNAr).[1][4] This reactivity allows for the systematic and efficient construction of diverse compound libraries for structure-activity relationship (SAR) studies, making a thorough understanding of its synthesis paramount for drug discovery programs.

Synthetic Strategy Overview

The most reliable and widely adopted strategy for the synthesis of this compound is a two-step process. This approach prioritizes the stable construction of the heterocyclic core, followed by a robust halogenation reaction.

-

Step 1: Synthesis of the Precursor. Formation of the key intermediate, 2-methylquinazolin-4(3H)-one.

-

Step 2: Deoxybromination. Conversion of the 4-oxo group of the precursor to the 4-bromo derivative using a potent brominating agent.

This strategic division ensures high yields and purity, as the foundational quinazolinone ring is relatively inert and can be easily purified before the more reactive halogenation step.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Methylquinazolin-4(3H)-one

The construction of the quinazolinone core is the critical first stage. While several methods exist, a common and efficient route involves the cyclocondensation of 2-aminoacetophenone with a suitable C1-N1 synthon.[5]

Mechanism of Formation

The reaction between 2-aminoacetophenone and a reagent like chloroacetamide in the presence of an acid catalyst (e.g., H₃PO₄) proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.[6]

-

Condensation: The primary amino group of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of the second reagent.

-

Intramolecular Cyclization: The nitrogen of the newly formed amide attacks the ketone carbonyl of the original acetophenone moiety.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

This method provides a robust foundation for the subsequent halogenation.

Part II: Mechanism of this compound Formation

The conversion of the 4-oxo group in 2-methylquinazolin-4(3H)-one to a bromo group is a deoxybromination reaction. This transformation cannot be achieved with simple brominating agents like Br₂. It requires a powerful reagent capable of activating the carbonyl oxygen, turning it into a good leaving group. Phosphorus oxybromide (POBr₃) is the reagent of choice for this purpose.[7]

Causality Behind Reagent Choice: Why POBr₃?

The C4 position of the quinazolinone is part of a cyclic amide (a lactam). The carbonyl oxygen is relatively unreactive, and the C=O bond is strong. POBr₃ is a highly effective oxyphilic Lewis acid. The phosphorus atom is electron-deficient and has a strong affinity for oxygen. This interaction is the driving force of the reaction. The mechanism proceeds as follows:

-

Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 2-methylquinazolin-4(3H)-one performs a nucleophilic attack on the electrophilic phosphorus atom of POBr₃. This forms a highly reactive phosphoryl intermediate.

-

Formation of a Good Leaving Group: This initial step transforms the hydroxyl-like group at C4 into an excellent leaving group (–OP(O)Br₂). The positive charge on the oxygen atom polarizes the C4-O bond, making the C4 carbon highly electrophilic.

-

Nucleophilic Attack by Bromide: A bromide ion (Br⁻), generated from POBr₃, acts as a nucleophile and attacks the now highly electrophilic C4 carbon.

-

Elimination and Product Formation: The attack leads to the cleavage of the C-O bond, displacing the phosphoryl group and forming the final product, this compound. The byproduct, a phosphorus oxo-species, is thermodynamically very stable, which drives the reaction to completion.

Caption: Mechanistic pathway for the conversion of 2-methylquinazolin-4(3H)-one to this compound.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.

Protocol 1: Synthesis of 2-Methylquinazolin-4(3H)-one

This procedure is adapted from established methods for quinazolinone synthesis.[2]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminoacetophenone | 135.17 | 13.52 g | 0.10 |

| Thioacetamide | 75.13 | 7.51 g | 0.10 |

| Pyridine | 79.10 | 100 mL | - |

Step-by-Step Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (13.52 g, 0.10 mol) and thioacetamide (7.51 g, 0.10 mol).

-

Add 100 mL of pyridine to the flask.

-

Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the crude solid with cold water (3 x 50 mL).

-

Recrystallize the solid from ethanol to afford pure 2-methylquinazolin-4(3H)-one as a white crystalline solid.

-

Dry the product under vacuum. Expected yield: 75-85%.

Protocol 2: Synthesis of this compound

This deoxybromination requires stringent anhydrous conditions.[7]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methylquinazolin-4(3H)-one | 160.17 | 8.01 g | 0.05 |

| Phosphorus Oxybromide (POBr₃) | 286.69 | 21.50 g | 0.075 |

| Acetonitrile (Anhydrous) | 41.05 | 100 mL | - |

Step-by-Step Methodology:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

-

To the flask, add 2-methylquinazolin-4(3H)-one (8.01 g, 0.05 mol) and phosphorus oxybromide (21.50 g, 0.075 mol). Caution: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood.[8]

-

Add 100 mL of anhydrous acetonitrile via cannula or syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 4-6 hours. The mixture will become a clear, homogenous solution. Monitor by TLC (Eluent: 3:7 Ethyl Acetate/Hexane).

-

Once the reaction is complete, cool the flask in an ice bath to 0-5°C.

-

Slowly and carefully quench the reaction by pouring the mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. Caution: The quench is exothermic.

-

The product will precipitate. Continue stirring until all the ice has melted.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the final product under vacuum. Expected yield: 80-90%.

Conclusion

The synthesis of this compound is a well-defined process hinging on two key transformations: the initial cyclization to form the stable quinazolinone core and the subsequent deoxybromination using an oxyphilic phosphorus reagent like POBr₃. Understanding the underlying mechanism of the bromination step—specifically the activation of the carbonyl by POBr₃—is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to reliably produce this valuable intermediate, thereby facilitating the advancement of drug discovery programs targeting the versatile quinazoline scaffold.

References

-

Chem-Impex. 4-methylquinazoline - 2-(Chloromethyl) - Chem-Impex. [Online] Available at: [Link]

-

Ma, Y., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(9), 10856-10867. [Online] Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Journal of the Brazilian Chemical Society, 32(8), 1649-1662. [Online] Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link]

-

Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Online] Available at: [Link]

-

MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [Online] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Online] Available at: [Link]

-

Gomaa, M. A. M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. International Journal of Organic Chemistry, 4, 269-281. [Online] Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Deoxy Bromination Reagent Guide. [Online] Available at: [Link]

-

Sharma, P., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3208. [Online] Available at: [Link]

-

Feng, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 133. [Online] Available at: [Link]

-

Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Online] Available at: [Link]

-

Zhang, D., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 10(12), 1447. [Online] Available at: [Link]

-

MANAC Inc. (2024). POBr3 properties. [Online] Available at: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

- 8. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-methylquinazoline

Introduction

In the landscape of modern drug discovery and materials science, the quinazoline scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are imbued with a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing unparalleled insight into the molecular architecture at an atomic level.

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 4-Bromo-2-methylquinazoline is presented below with the IUPAC standard numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, a standardized experimental protocol is essential. The following outlines a robust methodology.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

2. Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

-

Before data acquisition, ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for sharp, well-defined peaks.

3. Data Acquisition Parameters:

-

For ¹H NMR:

-

Set the spectral width to approximately 12-16 ppm.

-

Employ a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive and resonance effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.0, 1.5 | Deshielded by the adjacent nitrogen (N1) and the bromine at C4. |

| H-6 | ~7.6 - 7.8 | Triplet of doublets (td) | ~8.0, 1.5 | Influenced by neighboring aromatic protons. |

| H-7 | ~7.8 - 8.0 | Triplet of doublets (td) | ~8.0, 1.5 | Electron-withdrawing effect of the quinazoline nitrogens. |

| H-8 | ~7.9 - 8.1 | Doublet of doublets (dd) | ~8.0, 1.5 | Proximity to the electronegative nitrogen (N1). |

| -CH₃ | ~2.8 - 3.0 | Singlet (s) | - | Attached to an sp² carbon of the heterocyclic ring. |

Detailed Interpretation:

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring portion of the quinazoline are expected to resonate in the downfield region (δ 7.6-8.2 ppm) due to the aromatic ring current and the electron-withdrawing nature of the heterocyclic ring. The bromine atom at the 4-position will further deshield the peri-proton H-5. The coupling patterns will be complex, likely appearing as a series of multiplets (doublets and triplets of doublets) due to ortho and meta couplings with neighboring protons.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are equivalent and will appear as a sharp singlet. Its chemical shift is anticipated to be around 2.8-3.0 ppm, which is downfield from a typical aliphatic methyl group due to its attachment to the electron-deficient quinazoline ring.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~160 - 165 | sp² carbon in a heterocyclic ring, attached to two nitrogens and a methyl group. |

| C-4 | ~145 - 150 | sp² carbon directly attached to the electronegative bromine atom. |

| C-4a | ~150 - 155 | Quaternary sp² carbon at the ring junction. |

| C-5 | ~125 - 130 | Aromatic CH carbon. |

| C-6 | ~128 - 133 | Aromatic CH carbon. |

| C-7 | ~126 - 131 | Aromatic CH carbon. |

| C-8 | ~120 - 125 | Aromatic CH carbon, potentially shielded relative to others. |

| C-8a | ~148 - 153 | Quaternary sp² carbon at the ring junction, adjacent to N1. |

| -CH₃ | ~20 - 25 | Aliphatic carbon attached to the quinazoline ring. |

Detailed Interpretation:

-

Heterocyclic Carbons (C-2, C-4, C-4a, C-8a): These carbons are expected to be the most downfield in the spectrum due to the strong deshielding effects of the adjacent nitrogen and bromine atoms. C-4, being directly bonded to bromine, will likely have a significant downfield shift.

-

Aromatic Carbons (C-5, C-6, C-7, C-8): These carbons will resonate in the typical aromatic region (δ 120-135 ppm). Their precise chemical shifts will be influenced by their position relative to the heterocyclic ring and its substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, consistent with an sp³ hybridized carbon.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds and applying fundamental principles of NMR spectroscopy, we have established a solid framework for the interpretation of its spectral data. The detailed experimental protocol outlined herein provides a clear path for the empirical verification of these predictions. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the structural characterization and further development of novel quinazoline-based compounds.

References

-

Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

-

MDPI. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2-methylquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile chemical nature allows for substitution at various positions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Among the many derivatives, 4-Bromo-2-methylquinazoline stands out as a key intermediate, offering a reactive handle for the introduction of diverse functional groups, thus enabling the exploration of vast chemical space in drug development programs. This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, offering valuable insights for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively published, we can predict its properties based on related structures and computational data.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₇BrN₂ | - |

| Molecular Weight | 223.07 g/mol | - |

| Appearance | Likely a yellow to brown solid | Analogy with 4-bromo-2-methylquinoline[4] |

| Boiling Point | > 200 °C | Higher than related, non-fused ring systems |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water. | General solubility of similar heterocyclic compounds |

| XLogP3 | ~2.6 | Computational prediction for similar isomers |

Spectroscopic Characterization: An Educated Forecast

The structural elucidation of this compound can be confidently predicted using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the aromatic protons. The methyl protons at the C2 position would likely appear as a singlet around δ 2.5-2.8 ppm. The four aromatic protons on the benzene ring will exhibit complex splitting patterns (doublets and triplets) in the range of δ 7.5-8.5 ppm. The precise shifts will be influenced by the electronic effects of the bromine and the pyrimidine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The methyl carbon is expected around δ 20-25 ppm. The aromatic and heteroaromatic carbons will resonate in the δ 120-160 ppm region. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline core (in the 1450-1650 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 4-bromo-2-methylaniline.[6] This multi-step synthesis involves an initial acylation followed by a cyclization reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Acetylation of 4-Bromo-2-methylaniline

-

To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like dichloromethane or pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-bromo-2-methylphenyl)acetamide.

Step 2: Cyclization to form this compound

-

A mixture of N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq) is heated at reflux for several hours. Alternatively, a combination of phosphorus tribromide (PBr₃) and bromine (Br₂) can be used.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

The solid is filtered, washed with water, and dried.

-

Purification by column chromatography on silica gel will afford the desired this compound.

Chemical Reactivity: A Gateway to Diverse Quinazoline Derivatives

The reactivity of this compound is dominated by the chemistry of the C4-bromo substituent. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack, making it a versatile site for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position of the quinazoline ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is analogous to the high reactivity of 4-chloroquinazolines.[7][8] The reaction proceeds via a Meisenheimer-like intermediate.

Caption: Generalized mechanism for SNAr on this compound.

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate a library of 4-substituted-2-methylquinazoline derivatives. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[9]

Exemplary Protocol for Amination:

-

In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Heat the reaction mixture at 80-120 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo bond is also an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[10][11][12]

1. Suzuki-Miyaura Coupling:

This reaction enables the formation of a new C-C bond by coupling with a boronic acid or boronate ester.[10]

Caption: Suzuki-Miyaura coupling of this compound.

Standard Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or DMF, add a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

2. Buchwald-Hartwig Amination:

For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method, particularly for coupling with less nucleophilic amines.

Typical Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide or LHMDS (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos or BINAP) in an anhydrous solvent such as toluene or dioxane.

-

Heat the mixture at 80-110 °C until the starting material is consumed.

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product.

-

Purify by column chromatography.

Applications in Drug Development

The derivatives of this compound are of significant interest in drug discovery, primarily as kinase inhibitors for cancer therapy.[3][9] The 4-position is often substituted with anilines or other aromatic amines to mimic the ATP binding pocket of various kinases, such as the epidermal growth factor receptor (EGFR). The 2-methyl group can also play a role in modulating the selectivity and physicochemical properties of the final compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of quinazoline derivatives. Its reactivity, centered around the C4-bromo substituent, allows for facile functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This adaptability makes it an indispensable tool for medicinal chemists in the quest for novel therapeutics. The protocols and reactivity patterns outlined in this guide provide a solid foundation for the strategic design and synthesis of new chemical entities based on the privileged quinazoline scaffold.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. Retrieved from [Link].

-

Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 15(4), 415. [Link]

-

Reutov, O. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 42. [Link]

- Google Patents (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

MDPI (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 1. [Link]

-

A Short Review on Quinazoline Heterocycle. (2021). Journal of Drug Delivery and Therapeutics, 11(3), 134-139. [Link]

-

ResearchGate (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8565. [Link]

-

The Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 25(10), 1399-1402. [Link]

-

Chemistry Stack Exchange (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105516093, 7-Bromo-2-methylquinazoline-4-carboxylic acid. Retrieved from [Link]

-

PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

ResearchGate (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-3-aminopyridine?. Retrieved from [Link]

-

Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nobelprize.org [nobelprize.org]

- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Bromo-2-methylquinazoline in common laboratory solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylquinazoline in Common Laboratory Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for its handling and application. We present predicted solubility behaviors, detailed protocols for empirical determination, and the underlying scientific rationale for these experimental choices, ensuring a self-validating approach to solubility assessment.

Introduction: The Quinazoline Scaffold and the Significance of Solubility

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. This compound serves as a versatile building block in the synthesis of these complex molecules. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthetic reactions, purification processes, and formulation development. Solubility dictates critical parameters such as reaction kinetics, yield, and the ease of product isolation. This guide aims to bridge the current gap in available data by providing a predictive and practical approach to understanding and determining the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Analysis

To anticipate the solubility of this compound, we can infer its properties from its constituent parts and from data on structurally related molecules.

-

Structure: The molecule consists of a fused benzene and pyrimidine ring system (the quinazoline core), substituted with a methyl group at the 2-position and a bromine atom at the 4-position.

-

Polarity: The presence of two nitrogen atoms in the quinazoline ring introduces polarity. The bromine atom, being electronegative, also contributes to the molecule's polarity. The methyl group is nonpolar. Overall, this compound is expected to be a moderately polar compound.

-

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors. However, the absence of hydrogen bond donors (like -OH or -NH2 groups) suggests it will not self-associate via hydrogen bonding to a significant extent.

-

Comparison with Analogues:

-

4-Bromo-2-methylquinoline: This compound is structurally similar, with one less nitrogen in the heterocyclic ring. It is described as a solid that is likely soluble in many organic solvents.[1]

-

Quinazoline Derivatives: Studies on other quinazoline derivatives indicate that their solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature.[2][3] For some derivatives, N,N-dimethylformamide (DMF) has been shown to be an effective solvent.[3]

-

Based on these characteristics, we can predict that this compound will exhibit limited solubility in water and non-polar solvents, but good solubility in polar aprotic and some polar protic solvents.

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution can be understood by considering the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[4][5][6][7]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Solvent Polarity: The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.

-

pH (for ionizable compounds): Since this compound has basic nitrogen atoms, its solubility in aqueous solutions will be pH-dependent. In acidic solutions, the nitrogen atoms can be protonated, forming a more soluble salt.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from related compounds, the following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The molecule has polar character but lacks strong hydrogen bonding donors to interact favorably with water's hydrogen bonding network. |

| Methanol | Soluble | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent, and related quinazoline derivatives have shown good solubility in it.[8] |

| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is another highly polar aprotic solvent, and studies on similar compounds suggest high solubility.[2][3] | |

| Acetonitrile | Soluble | A common polar aprotic solvent used in chromatography; expected to be a good solvent. | |

| Acetone | Soluble | A moderately polar aprotic solvent that should be effective in dissolving the compound. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable pi-pi stacking interactions with the quinazoline core, but overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the moderately polar this compound. | |

| Diethyl Ether | Slightly Soluble | While having some polar character due to the oxygen atom, its overall non-polar nature will limit its solvating power for this compound. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, empirical determination is essential. The following are two widely accepted methods.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask.[11] The presence of undissolved solid is crucial to ensure saturation.[10]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10][12] A shaker bath is ideal for this purpose.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).[11]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution is truly saturated, a prerequisite for determining equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[4][7]

-

Prolonged Agitation: Allows the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Filtration: Removes any suspended solid particles that could lead to an overestimation of the solubility.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the solvent addition (clear point) method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds such as 4-Bromo-2-methylquinoline and other halogenated aromatic compounds suggest that appropriate safety precautions should be taken. [13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [13][14][15][16][17]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [13][14][15][17]* Handling: Avoid contact with skin and eyes. [14][16]In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with practical, validated experimental protocols, researchers can confidently assess the solubility of this important chemical intermediate. The predictive solubility profile serves as a valuable starting point for solvent selection, while the detailed methodologies for the shake-flask and solvent addition methods offer robust approaches for generating precise quantitative data. Adherence to the described protocols and safety guidelines will ensure reliable and safe handling of this compound in a laboratory setting.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Su, B., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

PubChem. (n.d.). 7-Bromo-2-methylquinazoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Kennesaw State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

-

University of Strathclyde. (2015, August 3). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

YouTube. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

Sources

- 1. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]

- 2. cibtech.org [cibtech.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aksci.com [aksci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

crystal structure analysis of 4-Bromo-2-methylquinazoline derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-methylquinazoline Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 4-position and a methyl group at the 2-position, significantly influences the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies and considerations for the , from crystal growth to data interpretation and its application in drug development.

Introduction: The Significance of Structural Insight

The this compound core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization and can participate in halogen bonding, a crucial non-covalent interaction in ligand-receptor binding. The methyl group at the C2 position can influence solubility and metabolic stability.

A definitive understanding of the solid-state conformation, intermolecular interactions, and packing motifs of these derivatives is only achievable through single-crystal X-ray diffraction analysis. This information is invaluable for:

-

Validating Molecular Geometry: Confirming the expected bond lengths, bond angles, and torsion angles.

-

Elucidating Intermolecular Forces: Identifying and characterizing hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions that govern crystal packing.

-

Informing Drug Design: Providing a structural basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.

The Crystallization Workflow: From Solution to Single Crystal

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the process.

Material Purity: The Foundation of Success

The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or twinned crystals.

Protocol: Recrystallization for Purification

-

Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common choices include ethanol, methanol, acetonitrile, or ethyl acetate.

-

Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

-

Isolation and Drying: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization Techniques

Several techniques can be employed to grow single crystals suitable for X-ray diffraction. The choice of method depends on the solubility and stability of the compound.

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the concentration and inducing crystallization. | Dichloromethane, Chloroform, Acetone | Simple to set up. | Can lead to the formation of multiple small crystals. |

| Vapor Diffusion (Liquid/Liquid) | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Compound in Toluene, Anti-solvent: Hexane | Produces high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |

| Thermal Gradient | A temperature gradient is applied to a saturated solution, with crystallization occurring in the cooler region. | Dioxane, Water | Precise control over crystal growth. | Requires specialized equipment. |

Experimental Workflow for Crystallization

Caption: Workflow from purified compound to single crystal selection.

X-ray Diffraction Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.

Data Collection

Modern single-crystal X-ray diffractometers are highly automated. The key steps include:

-

Mounting: The crystal is mounted on a loop or glass fiber and placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.

-

Data Integration: The intensities of the thousands of collected reflections are integrated and corrected for experimental factors.

Structure Solution and Refinement

The integrated data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Caption: From diffraction data to a validated crystal structure.

-

Structure Solution: The initial phases of the structure factors are determined using methods like Direct Methods or the Patterson function, which provides an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Interpreting the Crystal Structure of this compound Derivatives

The final output of a crystal structure analysis is a wealth of information that requires careful interpretation.

Molecular Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles of the this compound derivative. Of particular interest is the planarity of the quinazoline ring system and the orientation of the substituents.

Intermolecular Interactions

A detailed analysis of the crystal packing will reveal the key intermolecular interactions that stabilize the crystal lattice. For this compound derivatives, the following interactions are of primary importance:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as nitrogen or oxygen on neighboring molecules. This interaction is highly directional and can play a significant role in molecular recognition.

-

Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., quinazoline nitrogen atoms), hydrogen bonds will likely be a dominant feature of the crystal packing.

-

π-π Stacking: The aromatic quinazoline rings can interact through π-π stacking, further stabilizing the crystal structure.

Application in Drug Development: A Case Study Perspective

The structural insights gained from crystal structure analysis are directly applicable to the drug development process. By understanding how this compound derivatives pack in the solid state and the key intermolecular interactions they form, medicinal chemists can:

-

Design novel analogs with improved binding affinity by mimicking the observed intermolecular interactions in the active site of a target protein.

-

Optimize physicochemical properties such as solubility and melting point by modifying functional groups to alter the crystal packing.

-

Identify potential liabilities such as polymorphism, which can be addressed early in the development process.

Conclusion

The is a powerful tool that provides unparalleled insight into their three-dimensional structure and intermolecular interactions. This information is not merely of academic interest but is a critical component of modern, structure-based drug design. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to fully leverage the power of crystallography in their quest for novel and effective therapeutic agents.

References

-

Crystallography for Chemists , 3rd Edition, M. Ladd, J. R. Palmer, Springer. [Link]

-

Crystal Structure Determination , 2nd Edition, W. Clegg, Oxford University Press. [Link]

-

The Quinazoline Nucleus in Anticancer Drug Design: A Review , S. K. Suthar et al., Mini-Reviews in Medicinal Chemistry. [Link]

-

Halogen Bonding in Medicinal Chemistry: From Structure to Function , S. Z. R. Al-Abdi et al., Journal of Medicinal Chemistry. [Link]

The Pharmacological Potential of 4-Bromo-2-methylquinazoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the development of modern therapeutics. Its rigid structure and versatile substitution patterns have allowed for the generation of a multitude of derivatives with a broad spectrum of biological activities.[1][2] From the trailblazing anticancer agents like Gefitinib to a host of compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties, the quinazoline scaffold has consistently proven to be a pharmacologically significant motif.[3][4][5][6][7] This guide focuses on a specific, yet promising, member of this family: 4-Bromo-2-methylquinazoline and its closely related derivatives. We will delve into its synthesis, explore its potential biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this intriguing class of molecules.

Synthetic Pathways: Crafting the this compound Core

The synthesis of this compound and its derivatives, particularly the corresponding quinazolin-4-ones, is a well-established process in medicinal chemistry. A common and efficient route commences with 5-bromoanthranilic acid, which serves as a readily available starting material. The synthesis can be conceptualized as a two-step process, beginning with the formation of a benzoxazinone intermediate, followed by its conversion to the desired quinazolinone.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

This protocol outlines a general procedure for the synthesis of derivatives of the core structure, which is crucial for structure-activity relationship (SAR) studies.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazinone

-

A mixture of 5-bromoanthranilic acid and acetic anhydride is heated under reflux for a specified period. This reaction leads to the cyclization of the anthranilic acid derivative to form the corresponding benzoxazinone.

-

The reaction mixture is then cooled, and the precipitated solid is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazinone.

Step 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one

-

The synthesized 6-bromo-2-methyl-3,1-benzoxazinone is dissolved in a suitable solvent, such as glacial acetic acid.

-

A substituted aniline is added to the solution, and the mixture is refluxed. The amino group of the aniline attacks the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the quinazolinone.

-

Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration, followed by recrystallization to obtain the pure compound.

Caption: Synthetic route to 6-bromo-2-methyl-quinazolin-4-one derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, with several FDA-approved drugs targeting receptor tyrosine kinases (RTKs).[6] Derivatives of this compound are postulated to exert their anticancer effects through similar mechanisms, most notably the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Mechanism of Action: EGFR Inhibition

EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Postulated mechanism of EGFR inhibition by quinazoline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 6-bromo quinazoline derivatives has been evaluated against various cancer cell lines using the MTT assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric for assessing anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8a (a 6-bromo-2-mercapto-quinazolin-4-one derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |

| SW480 (Colon) | 17.85 ± 0.92 | [3] | |

| Erlotinib (Reference Drug) | MCF-7 (Breast) | Not specified, but 8a showed better potency | [3] |

| Cisplatin (Reference Drug) | Not specified | Not specified | [3] |

| Doxorubicin (Reference Drug) | Not specified | Not specified | [3] |

Note: The data presented is for a closely related derivative, highlighting the potential of the bromo-quinazoline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6-bromo quinazoline derivatives) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4][5][7][8]

Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of quinoline and quinazoline derivatives is the inhibition of DNA gyrase.[9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of DNA gyrase inhibition.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones has been determined using the cup-plate agar diffusion method.[1][4] The diameter of the zone of inhibition is measured to quantify the antimicrobial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| 2b | Bacillus subtilis | 20 | Candida albicans | 18 |

| Staphylococcus aureus | 22 | Aspergillus niger | 16 | |

| Pseudomonas aeruginosa | 18 | Curvularia lunata | 15 | |

| 2c | Bacillus subtilis | 21 | Candida albicans | 17 |

| Staphylococcus aureus | 23 | Aspergillus niger | 17 | |

| Pseudomonas aeruginosa | 19 | Curvularia lunata | 16 | |

| 2d | Bacillus subtilis | 18 | Candida albicans | 20 |

| Staphylococcus aureus | 19 | Aspergillus niger | 22 | |